molecular formula C19H13Cl2N3S B2795467 4-[(3-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1260905-94-9

4-[(3-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2795467
CAS No.: 1260905-94-9
M. Wt: 386.29
InChI Key: LWFZWLBUBCKXCB-UHFFFAOYSA-N
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Description

4-[(3-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core substituted with 3-chlorobenzylthio and 4-chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-chlorobenzylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 3-chlorobenzylthiol.

    Introduction of the 4-chlorophenyl group: This can be done via a cross-coupling reaction, such as Suzuki-Miyaura coupling, using a 4-chlorophenylboronic acid and a suitable catalyst like palladium.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, suitable solvents like dimethylformamide or tetrahydrofuran.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

4-[(3-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(3-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine: Lacks the 4-chlorophenyl group, which may affect its biological activity.

    4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[(3-chlorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3S/c20-15-6-4-14(5-7-15)17-11-18-19(22-8-9-24(18)23-17)25-12-13-2-1-3-16(21)10-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFZWLBUBCKXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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